Ethyl chloroacetate
Overview
Description
Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100°F. Denser than water and insoluble in water. Vapors heavier than air.
Scientific Research Applications
1. Gas Chromatography Analytical Methods
ECA is instrumental in developing analytical methods for monitoring chemical reactions, particularly in gas chromatography (GC). Husain et al. (1997) developed a GC method for the separation and quantitative determination of carbontetrachloride, ethanol, water, and ECA, which is crucial for the process development of ECA (Husain, Sarma, Lakshmi, & Rao, 1997).
2. Catalytic Synthesis
ECA is synthesized through esterification processes using different catalysts. For instance, Xu An-wu (2008) reported the synthesis of ECA by esterification of chloroacetic acid and ethanol using nanometer CeO2 as a catalyst under microwave irradiation, achieving an esterification yield of over 98% (Xu An-wu, 2008).
3. Electrochemical Studies
The electrochemical behavior of ECA has been studied extensively. Klein et al. (2000) investigated the catalytic reduction of ECA by cobalt(I) salen, providing insights into the electrochemical processes involving ECA (Klein, Alleman, Peters, Karty, & Reilly, 2000).
4. Raman Spectroscopy
The Raman spectrum of ECA has been analyzed to understand its molecular structure and behavior. Neelakantan (1964) studied the Raman spectrum of ECA, contributing to the knowledge of its molecular vibrations and structure (Neelakantan, 1964).
5. Environmentally Friendly Synthesis
ECA's synthesis has also been approached from an environmentally friendly perspective. Qian, Xu, and Zhang (2011) used sodium dodecyl sulfate as a catalyst for ECA synthesis, achieving high yields and supporting green chemistry principles (Qian, Xu, & Zhang, 2011).
6. Photolysis Studies
Photolysis of ECA in liquid phase has been researched, providing insights into its reaction under specific light conditions. Wojtczak and Matuszewski (1970) presented results on the photolysis of ECA at a specific wavelength, revealing various products and quantum yields (Wojtczak & Matuszewski, 1970).
7. Synthetic Applications
ECA serves as a raw material in various synthetic processes. For example, Cheng Qing-rong (2007) used ethyl 4-chloroacetate, a derivative of ECA, to synthesize medical intermediates for cephalosporins (Cheng Qing-rong, 2007).
8. Spectroscopic and Molecular Orbital Studies
Detailed spectroscopic analyses of ECA help in understanding its molecular interactions and behavior. Dube, Porwal, and Prasad (1988) conducted infrared and Raman spectroscopic studies on ECA to explore its conformational behavior (Dube, Porwal, & Prasad, 1988).
Mechanism of Action
Target of Action
Ethyl chloroacetate is an organic compound primarily used in the chemical industry . It serves as a solvent for organic synthesis and as an intermediate in the production of pesticides . .
Mode of Action
As a chlorinated ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds . For instance, it has been used in the preparation of 5-member heterocycles .
Pharmacokinetics
Due to its use as a solvent and intermediate in organic synthesis, it is likely to have good solubility in organic solvents .
Result of Action
It is known to be used as an intermediate in the production of pesticides , suggesting that it may have toxic effects on certain organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 143 °C , indicating that it can be volatilized at high temperatures. Furthermore, as an ester, it can react with acids and bases, suggesting that its stability and reactivity can be affected by the pH of the environment .
Safety and Hazards
Future Directions
While specific future directions for Ethyl chloroacetate are not mentioned in the search results, it continues to be a valuable chemical used in the preparation of crop protection agents and pharmaceutical intermediates . Its use in various chemical reactions and syntheses suggests ongoing relevance in the field of chemistry.
Biochemical Analysis
Biochemical Properties
It is known to be used as a solvent for organic synthesis and as an intermediate in the production of pesticides This suggests that it may interact with various enzymes, proteins, and other biomolecules during these processes
Cellular Effects
Given its use in organic synthesis and pesticide production, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUMBGHMNQHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | ETHYL CHLOROACETATE | |
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Record name | ETHYL CHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID4026715 | |
Record name | Ethyl chloroacetate | |
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Molecular Weight |
122.55 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ETHYL CHLOROACETATE | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C | |
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Flash Point |
100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c. | |
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Solubility |
Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23 | |
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Density |
1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
4.23-4.46, Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450 | |
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Color/Form |
Water-white mobile liq, Liquid | |
CAS No. |
105-39-5 | |
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Melting Point |
-15 °F (USCG, 1999), -26 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.